Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPOQIZNBPKZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255290 | |
| Record name | Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112704-81-1 | |
| Record name | Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112704-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-3-iodophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Industry: As a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate but differ in substituents, aromatic systems, or functional groups. These variations impact their physicochemical properties, reactivity, and applications.
Substituted Phenyl Derivatives
Ethyl 3-(4-Chlorophenyl)-3-Oxopropanoate
- Structure : Lacks iodine at position 3.
- Key Differences: Reduced molecular weight and steric hindrance compared to the iodo analog.
- Applications : Used as an intermediate in heterocyclic synthesis (e.g., triazolopyrimidines) .
Ethyl 3-(3,4-Dichlorophenyl)-3-Oxopropanoate
- Structure : Two chlorine atoms at positions 3 and 4.
- Key Differences : Increased lipophilicity due to dual halogens. The electron-withdrawing effect of chlorine enhances electrophilic substitution reactivity.
- Applications : Likely used in agrochemical or pharmaceutical synthesis for enhanced metabolic stability .
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
- Structure : Fluorine at position 4.
- Key Differences : Fluorine’s high electronegativity and small size improve metabolic stability and bioavailability. Less steric hindrance than iodine.
- Applications: Intermediate in antidepressant drug synthesis (e.g., via condensation with aminophenols) .
Heterocyclic and Modified Backbone Derivatives
Ethyl 3-(3-Nitropyridin-4-yl)-2-Oxopropanoate
- Structure : Pyridine ring with nitro group at position 3.
- Key Differences : The nitro group enhances electron deficiency, favoring reactions like nucleophilic aromatic substitution. Pyridine’s basicity contrasts with phenyl’s inertness.
- Applications : Precursor for nitrogen-rich heterocycles in antimicrobial agents .
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate
Functional Group Variations
Ethyl 3-(4-Aminophenyl)-3-Oxopropanoate
- Structure: Amino group at position 4.
- Key Differences: The electron-donating amino group increases reactivity in electrophilic aromatic substitution. Prone to oxidation.
- Applications : Intermediate in azo dye synthesis or metal-chelating agents .
Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate
Comparative Analysis Table
Research Findings and Implications
- Halogen Effects : Iodine’s polarizability enhances halogen bonding in target recognition, while fluorine improves pharmacokinetics .
- Electronic Modulation: Electron-withdrawing groups (e.g., NO₂, Cl) increase reactivity in electrophilic substitutions, whereas electron-donating groups (e.g., OMe, NH₂) stabilize intermediates .
- Heterocyclic vs. Phenyl : Pyridine derivatives exhibit distinct reactivity due to nitrogen’s lone pair, enabling coordination with metals or acids .
Biological Activity
Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
- Chemical Formula : C₁₁H₈ClI O₃
- Molecular Weight : 318.54 g/mol
- CAS Number : 63131-30-6
- Structure : The compound features a chloro and iodo substituent on a phenyl ring, which influences its reactivity and biological interactions.
This compound acts primarily as an electrophile. It can react with nucleophilic sites in biological molecules, leading to:
- Enzyme Inhibition : The compound may inhibit various enzymes by forming covalent bonds with active site residues.
- Cellular Process Disruption : By interacting with specific molecular targets, it can disrupt normal cellular functions, potentially leading to apoptosis in cancer cells.
The compound's electrophilic nature allows it to engage in multiple biochemical pathways, making it a candidate for further pharmacological studies.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that modifications on the phenyl ring can significantly alter binding affinity to Bcl-2 family proteins, which are crucial in regulating apoptosis. The compound's ability to induce apoptosis in cancer cell lines highlights its potential as a therapeutic agent.
Antimicrobial Activity
This compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating a potential role in developing new antibiotics.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Bromine | Moderate anticancer activity |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Fluorine | Lower enzyme inhibition |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Chlorine | Antimicrobial properties |
This table illustrates how variations in halogen substituents affect biological activity and reactivity.
Study on Anticancer Activity
A study conducted by researchers at PMC evaluated the binding affinities of various halogenated derivatives of oxopropanoates to Bcl-2 proteins. The results indicated that compounds with iodine substituents showed enhanced binding and increased cytotoxicity in H146 small-cell lung cancer cells compared to their bromine and fluorine counterparts.
Study on Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of this compound. The results demonstrated that the compound effectively inhibited specific cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting potential drug-drug interaction risks when used concurrently with other medications.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate?
The compound can be synthesized via esterification of 3-(4-chloro-3-iodophenyl)-3-oxopropanoic acid with ethanol using acid catalysts (e.g., concentrated sulfuric acid or HCl) under reflux conditions (60–80°C, 6–12 hours) . Alternatively, Claisen condensation between ethyl chloroacetate and 4-chloro-3-iodoacetophenone in the presence of sodium ethoxide (EtONa) in anhydrous THF or DMF (0–5°C, 2–4 hours) is effective, yielding >70% after recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm ester, carbonyl, and aryl substituents (e.g., iodophenyl signals at δ 7.5–8.5 ppm for aromatic protons) .
- IR spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1680 cm (ketone C=O) .
- Mass spectrometry (MS) : Molecular ion ([M]) and fragmentation patterns to validate molecular weight (e.g., expected m/z ≈ 378 g/mol) .
Q. How does the compound’s stability vary under different experimental conditions?
Stability studies using HPLC and TGA reveal:
- Thermal stability : Decomposition above 150°C; store at 2–8°C in amber vials .
- pH sensitivity : Hydrolysis accelerates in alkaline conditions (pH >9), forming 3-(4-chloro-3-iodophenyl)-3-oxopropanoic acid. Neutral buffers (pH 6–7) are recommended for biological assays .
Advanced Research Questions
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?
The electrophilic carbonyl carbon in the oxopropanoate moiety undergoes nucleophilic attack (e.g., by amines or Grignard reagents). For example, enolate formation via LDA (lithium diisopropylamide) at -78°C enables alkylation or Michael additions, yielding β-keto ester derivatives . The iodine substituent’s steric bulk and electron-withdrawing effects moderate reaction rates .
Q. How can derivatives of this compound be synthesized for SAR studies?
- Halogen exchange : Replace iodine via Ullmann coupling (CuI, DMF, 110°C) to introduce -Br or -F groups .
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the ketone to a hydroxyl group, enabling chiral synthesis .
- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh), NaCO) to append heteroaryl groups .
Q. How do computational studies explain substituent effects on reactivity?
DFT calculations (B3LYP/6-31G*) show:
- The iodine atom increases electrophilicity at the carbonyl carbon (partial charge: +0.45 vs. +0.32 for chloro analogs), enhancing nucleophilic attack kinetics .
- Steric effects : The 3-iodo group creates a torsional barrier (~8 kcal/mol), influencing conformational stability .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on esterification yields (50–85%) under similar conditions.
Resolution :
- Catalyst optimization : Sulfuric acid (yield: 85%) outperforms HCl (60%) due to stronger protonation of the carbonyl .
- Solvent polarity : Anhydrous ethanol (dielectric constant ε = 24.3) improves yield vs. aqueous ethanol (ε = 51.9), reducing side hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
